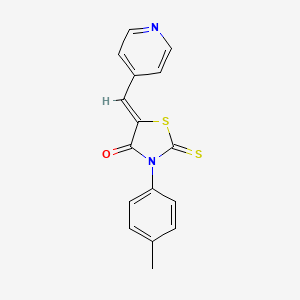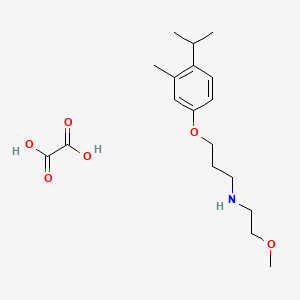![molecular formula C17H27NO B4005938 1-[3-(2-butan-2-ylphenoxy)propyl]pyrrolidine](/img/structure/B4005938.png)
1-[3-(2-butan-2-ylphenoxy)propyl]pyrrolidine
Vue d'ensemble
Description
1-[3-(2-Butan-2-ylphenoxy)propyl]pyrrolidine is an organic compound with the molecular formula C17H27NO. It features a pyrrolidine ring attached to a propyl chain, which is further connected to a phenoxy group substituted with a butan-2-yl group. This compound is notable for its unique structure, which combines aromatic and aliphatic elements, making it a subject of interest in various fields of scientific research .
Applications De Recherche Scientifique
1-[3-(2-Butan-2-ylphenoxy)propyl]pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound can be used in studies involving cell signaling and receptor interactions due to its ability to interact with biological molecules.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the areas of neuropharmacology and cancer treatment. Its structure suggests it may interact with specific molecular targets in the body.
Industry: The compound’s properties make it useful in the development of new materials and chemical processes.
Méthodes De Préparation
The synthesis of 1-[3-(2-butan-2-ylphenoxy)propyl]pyrrolidine typically involves several steps:
Formation of the Phenoxy Intermediate: The initial step involves the preparation of the phenoxy intermediate. This can be achieved by reacting 2-butan-2-ylphenol with an appropriate halogenated propyl compound under basic conditions to form 3-(2-butan-2-ylphenoxy)propyl halide.
Pyrrolidine Ring Formation: The next step involves the nucleophilic substitution reaction where the 3-(2-butan-2-ylphenoxy)propyl halide is reacted with pyrrolidine.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
1-[3-(2-Butan-2-ylphenoxy)propyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. These reactions typically target the aliphatic chains, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which can reduce any carbonyl groups present in the compound to alcohols.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the aliphatic chains or the aromatic ring.
Mécanisme D'action
The mechanism of action of 1-[3-(2-butan-2-ylphenoxy)propyl]pyrrolidine involves its interaction with specific molecular targets in biological systems. The pyrrolidine ring and the phenoxy group allow it to bind to various receptors and enzymes, potentially modulating their activity. This interaction can influence cell signaling pathways, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect neurotransmitter systems and cellular metabolism .
Comparaison Avec Des Composés Similaires
1-[3-(2-Butan-2-ylphenoxy)propyl]pyrrolidine can be compared to other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure but differ in their substituents. Examples include pyrrolidine-2-one and pyrrolidine-2,5-diones, which have different biological activities and applications.
Phenoxy compounds: These compounds contain the phenoxy group but may have different aliphatic chains or additional functional groups.
The uniqueness of this compound lies in its specific combination of the pyrrolidine ring and the butan-2-yl-substituted phenoxy group, which gives it distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-[3-(2-butan-2-ylphenoxy)propyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO/c1-3-15(2)16-9-4-5-10-17(16)19-14-8-13-18-11-6-7-12-18/h4-5,9-10,15H,3,6-8,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIIYKQMYRWWELQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OCCCN2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-methoxyethyl)-3-[4-(1-methyl-1-phenylethyl)phenoxy]-1-propanamine oxalate](/img/structure/B4005858.png)
![N-ethyl-4,5-dimethyl-N-[2-(5-methyl-1H-benzimidazol-2-yl)ethyl]thiophene-2-carboxamide](/img/structure/B4005861.png)
![[3-(allylthio)-10-bromo-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl](2-methoxyphenyl)methanone](/img/structure/B4005873.png)
![2-[2-(2-Bromo-4-methylphenoxy)ethylamino]ethanol;oxalic acid](/img/structure/B4005885.png)
![10-bromo-3-(methylthio)-6-[4-(methylthio)phenyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4005898.png)
![N-(3-methoxypropyl)-2-{[(4-nitrophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4005901.png)
![4-[2-(2-Bromo-6-chloro-4-methylphenoxy)ethyl]morpholine;oxalic acid](/img/structure/B4005916.png)
![3-methoxy-N-[3-(4-methyl-2-prop-2-enylphenoxy)propyl]propan-1-amine;oxalic acid](/img/structure/B4005919.png)

amine oxalate](/img/structure/B4005932.png)
![N-[3-(prop-2-en-1-ylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4005940.png)
![4-(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)morpholine oxalate](/img/structure/B4005944.png)

![2-{[3-(2-bromo-6-chloro-4-methylphenoxy)propyl]amino}ethanol ethanedioate (salt)](/img/structure/B4005956.png)
